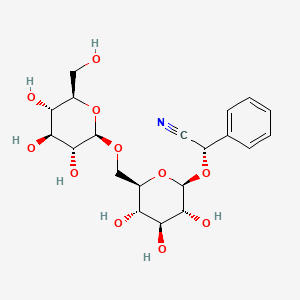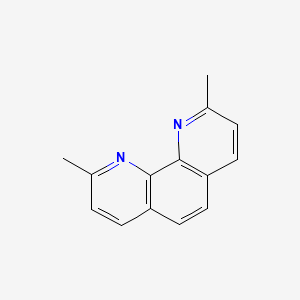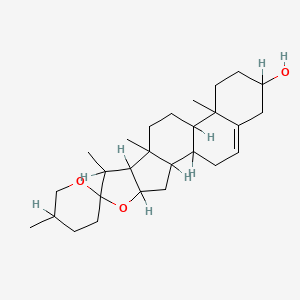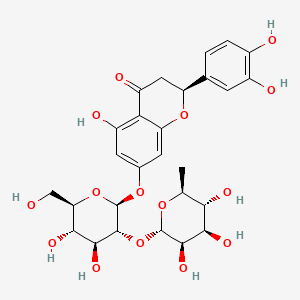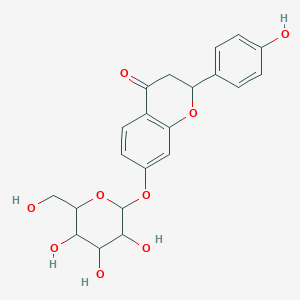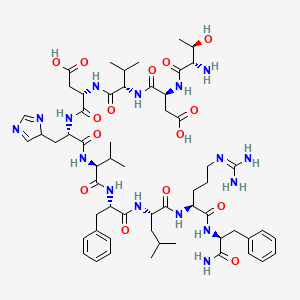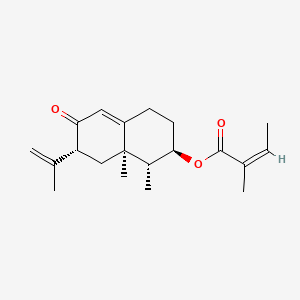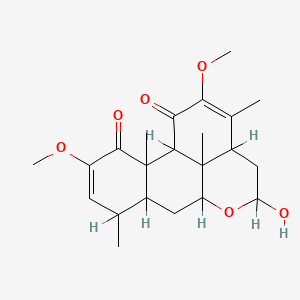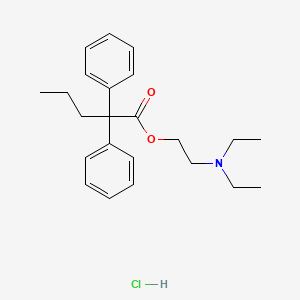
Chlorhydrate de proadifène
Vue d'ensemble
Description
Proadifen hydrochloride, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes . It prevents some types of drug metabolism . It is also an inhibitor of neuronal nitric oxide synthase (NOS), CYP-dependent (cytochrome P450-dependent) arachidonate metabolism, transmembrane calcium influx, and platelet thromboxane synthesis . Further documented effects include the blockade of ATP-sensitive inward rectifier potassium channel 8 (KIR6.1), and stimulation of endothelial cell prostacyclin production .
Molecular Structure Analysis
The molecular formula of Proadifen hydrochloride is C23H31NO2 · HCl . The molecular weight is 389.96 g/mol . The IUPAC name is 2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride .Physical And Chemical Properties Analysis
Proadifen hydrochloride has a molecular weight of 390.0 g/mol . The molecular formula is C23H32ClNO2 .Applications De Recherche Scientifique
Chlorhydrate de proadifène : Analyse complète des applications de la recherche scientifique
Étalon interne en chimie analytique : Le this compound est utilisé comme étalon interne en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) pour la détermination des agents analgésiques dans les échantillons d'urine humaine, garantissant des résultats précis et fiables en chimie analytique .
Inhibition des enzymes du cytochrome P450 : Il sert d'inhibiteur non sélectif des enzymes du cytochrome P450, qui sont essentielles au métabolisme des médicaments. Cette inhibition est cruciale pour étudier les interactions médicamenteuses et les effets de diverses substances sur la capacité de l'organisme à traiter les médicaments .
Recherche cardiovasculaire : Le this compound a été identifié comme un agent potentiel dans le traitement et la prévention des maladies cardiovasculaires, des études explorant ses effets sur la libération de prostacycline et le comportement des muscles lisses .
Neuropharmacologie : En tant qu'inhibiteur de la synthase d'oxyde nitrique neuronale (NOS), le this compound est important dans la recherche neuropharmacologique, en particulier dans les études relatives à la neurotransmission et aux maladies neurodégénératives .
Métabolisme de l'acide arachidonique : Le composé joue un rôle dans l'inhibition du métabolisme de l'arachidonate dépendant du CYP, ce qui est important pour comprendre les réponses inflammatoires et le développement de médicaments anti-inflammatoires .
Régulation de l'afflux de calcium : Le this compound est impliqué dans la recherche concernant l'afflux transmembranaire de calcium, ce qui a des implications pour la contraction musculaire, la libération de neurotransmetteurs et la signalisation cellulaire .
Études sur la fonction plaquettaire : Il est utilisé pour étudier la synthèse du thromboxane plaquettaire, fournissant des informations sur les mécanismes de coagulation du sang et le développement de thérapies antithrombotiques .
Mécanisme D'action
Target of Action
Proadifen hydrochloride, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism. It also inhibits neuronal nitric oxide synthase (NOS) , which is involved in the production of nitric oxide, a key cellular signaling molecule. Furthermore, it has been shown to inhibit nicotinic acetylcholine receptor (NAChR) and muscarinic acetylcholine receptor (MAChR) in rats .
Mode of Action
Proadifen hydrochloride interacts with its targets by preventing some types of drug metabolism, specifically those involving cytochrome P450 enzymes . It also blocks the action of neuronal nitric oxide synthase (NOS), thereby reducing the production of nitric oxide . In addition, it inhibits the action of NAChR and MAChR, which are key receptors in the nervous system .
Biochemical Pathways
Proadifen hydrochloride affects several biochemical pathways. It inhibits CYP-dependent arachidonate metabolism , which is involved in the production of eicosanoids, a group of signaling molecules . It also blocks transmembrane calcium influx , affecting calcium-dependent cellular processes . Moreover, it inhibits platelet thromboxane synthesis , which plays a role in blood clotting .
Pharmacokinetics
Given its role as a non-selective inhibitor of cytochrome p450 enzymes, it is likely to have significant interactions with drugs metabolized by these enzymes .
Result of Action
Proadifen hydrochloride has several molecular and cellular effects. It exerts apoptotic/anti-proliferative effects in certain forms of cancer, such as HT-29 colon adenocarcinoma . This is believed to be caused by mediation of glycogen synthase kinase 3 β (GSK-3β) . Administration of proadifen has been demonstrated to produce time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Proadifen hydrochloride plays a significant role in biochemical reactions by inhibiting various enzymes and proteins. It is known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, Proadifen hydrochloride inhibits neuronal nitric oxide synthase (NOS), CYP-dependent arachidonate metabolism, transmembrane calcium influx, and platelet thromboxane synthesis . These interactions highlight the compound’s ability to modulate multiple biochemical pathways and its potential therapeutic applications.
Cellular Effects
Proadifen hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to induce apoptotic and anti-proliferative effects in certain cancer cells, such as HT-29 colon adenocarcinoma cells . This is believed to be mediated by glycogen synthase kinase 3 beta (GSK-3β) and involves time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage . Proadifen hydrochloride also affects cell signaling pathways, gene expression, and cellular metabolism, making it a versatile compound for studying cellular functions.
Molecular Mechanism
The molecular mechanism of Proadifen hydrochloride involves its interaction with various biomolecules. It binds to the protein moiety of cytochrome P450, inhibiting its activity and preventing drug metabolism . Additionally, Proadifen hydrochloride inhibits neuronal nitric oxide synthase and blocks ATP-sensitive inward rectifier potassium channels (KIR6.1) . These interactions result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Proadifen hydrochloride can change over time. Studies have shown that the compound can produce time-dependent effects on cellular function, such as the induction of apoptosis in cancer cells . The stability and degradation of Proadifen hydrochloride in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of Proadifen hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cytochrome P450 enzymes and modulate biochemical pathways without causing significant toxicity . At higher doses, Proadifen hydrochloride may induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Proadifen hydrochloride is involved in several metabolic pathways, primarily through its inhibition of cytochrome P450 enzymes . This inhibition affects the metabolism of various drugs and endogenous compounds, leading to changes in metabolic flux and metabolite levels. Additionally, Proadifen hydrochloride interacts with enzymes such as neuronal nitric oxide synthase and arachidonate metabolizing enzymes, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of Proadifen hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to inhibit transmembrane calcium influx and modulate the activity of ATP-sensitive inward rectifier potassium channels . These interactions affect the localization and accumulation of Proadifen hydrochloride within specific cellular compartments, impacting its overall activity and function.
Subcellular Localization
Proadifen hydrochloride’s subcellular localization plays a crucial role in its activity and function. The compound is known to target specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications direct Proadifen hydrochloride to its sites of action, where it can exert its inhibitory effects on enzymes and proteins.
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKZROVIDCMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-33-0 (Parent) | |
| Record name | Proadifen hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045792 | |
| Record name | Proadifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
62-68-0 | |
| Record name | Proadifen hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proadifen hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proadifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proadifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proadifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proadifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROADIFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30624AA6X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)
